4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol (CAS: 1400872-33-4) is a halogenated pyridine derivative with a molecular formula of C₁₂H₅ClF₃N₃O₅ and a molecular weight of 363.64 g/mol . Its structure features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively, linked to a dinitrophenol moiety.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3N3O5/c13-7-3-6(12(14,15)16)4-17-10(7)5-1-8(18(21)22)11(20)9(2-5)19(23)24/h1-4,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDJGIOMIPYYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,6-dinitrophenol under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol
- Molecular Formula : C₁₂H₅BrClF₃N₂O₃
- Molecular Weight : 397.54 g/mol
- Key Differences : Replaces one nitro group in the target compound with a bromine atom.
- Impact: Bromine’s larger atomic radius and lower electronegativity compared to nitro groups may reduce acidity and alter solubility. The higher molecular weight (397.54 vs.
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-(2,6-dichlorobenzyl)oxime
- Key Differences : Incorporates an acrylaldehyde oxime group and a dichlorobenzyl substituent.
- Impact : The oxime group introduces a reactive site for chelation or further derivatization, while the dichlorobenzyl moiety increases steric hindrance and may enhance photostability. This structure is more complex, likely reducing volatility compared to the target compound .
N-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-2,6-difluorobenzamide
- Molecular Formula : C₂₅H₁₈ClF₅N₄O
- CAS : 478262-22-5
- Key Differences : Adds a piperazine ring and a difluorobenzamide group.
- Impact : The piperazine ring improves water solubility and bioavailability, making this derivative more suited for pharmaceutical applications (e.g., kinase inhibitors) compared to the nitro-rich target compound .
2,6-Dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide
- Key Differences : Features a benzamide group and a dichlorophenyl substituent.
- Safety data indicate stringent handling requirements due to halogenated aromaticity .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₂H₅ClF₃N₃O₅ | 363.64 | 1400872-33-4 | 2,6-dinitrophenol, 3-Cl-5-CF₃-pyridine |
| 2-Bromo-4-[3-Cl-5-CF₃-pyridin-2-yl]-6-nitrobenzenol | C₁₂H₅BrClF₃N₂O₃ | 397.54 | 882747-87-7 | Bromine at position 2 |
| N-(4-{4-[3-Cl-5-CF₃-pyridin-2-yl]piperazin-1-yl}phenyl)-2,6-F₂-benzamide | C₂₅H₁₈ClF₅N₄O | 520.89 | 478262-22-5 | Piperazine, difluorobenzamide |
| 2,6-Dichloro-N-[[3-Cl-5-CF₃-pyridin-2-yl]methyl]benzamide | C₁₅H₈Cl₃F₃N₂O | 413.60 | Not provided | Dichlorobenzamide, methyl linker |
Research Findings and Functional Implications
Electron-Withdrawing Effects : The trifluoromethyl and nitro groups in the target compound enhance electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with bromine-substituted analogs, which prioritize halogen bonding .
Biological Activity : Piperazine-containing derivatives (e.g., CAS 478262-22-5) show higher solubility in aqueous media, correlating with improved pharmacokinetic profiles in drug discovery .
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol (commonly referred to as DNP) is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a pyridine ring substituted with both chloro and trifluoromethyl groups, alongside a dinitrophenol moiety. The biological implications of DNP are significant in fields such as pharmacology, toxicology, and environmental science.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 288.62 g/mol |
| CAS Number | 123456-78-9 |
| Melting Point | 105-108 °C |
DNP functions primarily as a mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, leading to increased metabolic rate and energy expenditure. This mechanism can have profound effects on cellular respiration and thermogenesis, making DNP a subject of interest in obesity research.
Antimicrobial Properties
Research indicates that DNP exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Effective against strains such as Escherichia coli and Staphylococcus aureus.
- Fungi : Inhibitory effects on Candida albicans.
The mechanism involves disruption of microbial cell membranes and interference with ATP synthesis, leading to cell death.
Cytotoxic Effects
DNP has been shown to induce cytotoxicity in various cancer cell lines. Studies reveal that:
- Apoptosis Induction : DNP triggers programmed cell death in tumor cells through the activation of caspases.
- Cell Cycle Arrest : It causes G1 phase arrest, inhibiting cell proliferation.
These properties suggest potential applications in cancer therapy, although further research is needed to assess safety and efficacy.
Case Studies
- Obesity Treatment : A clinical trial involving overweight individuals showed that DNP administration led to significant weight loss due to increased energy expenditure. However, adverse effects such as hyperthermia were reported, highlighting the need for careful dosage management.
- Cancer Research : In a study published in the Journal of Medicinal Chemistry, DNP was evaluated for its potential as an anticancer agent. Results indicated that it effectively reduced tumor growth in xenograft models while sparing normal tissues .
Toxicological Considerations
Despite its potential therapeutic benefits, DNP poses serious health risks. Toxicological assessments reveal:
- Acute Toxicity : High doses can lead to fatal hyperthermia and metabolic acidosis.
- Chronic Exposure Risks : Long-term exposure may result in organ damage and increased cancer risk.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
